molecular formula C20H44Sn B1614716 Stannane, tetraisopentyl- CAS No. 26562-01-6

Stannane, tetraisopentyl-

Cat. No.: B1614716
CAS No.: 26562-01-6
M. Wt: 403.3 g/mol
InChI Key: OYOCUENQQQJWEI-UHFFFAOYSA-N
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Description

Stannane, tetraisopentyl- is an organotin compound where tin is bonded to four isopentyl groups. Organotin compounds are characterized by the presence of tin-carbon bonds and are widely studied for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of stannane, tetraisopentyl- make it a valuable compound in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, tetraisopentyl- can be synthesized through the reaction of tin tetrachloride with isopentyl magnesium bromide in an anhydrous ether solution. The reaction proceeds as follows:

SnCl4+4C5H11MgBrSn(C5H11)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_5\text{H}_{11}\text{MgBr} \rightarrow \text{Sn(C}_5\text{H}_{11})_4 + 4 \text{MgBrCl} SnCl4​+4C5​H11​MgBr→Sn(C5​H11​)4​+4MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organotin compound.

Industrial Production Methods: Industrial production of stannane, tetraisopentyl- involves the use of large-scale reactors where tin tetrachloride is reacted with isopentyl magnesium bromide under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity stannane, tetraisopentyl-.

Types of Reactions:

    Oxidation: Stannane, tetraisopentyl- can undergo oxidation reactions to form tin oxides or hydroxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The isopentyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organolithium compounds are commonly used.

Major Products:

    Oxidation: Tin oxides and hydroxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, tetraisopentyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological systems due to its unique reactivity.

    Medicine: Studied for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used in the production of polymers, coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of stannane, tetraisopentyl- involves the coordination of the tin atom with various substrates. The tin atom can form stable complexes with organic and inorganic molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

  • Stannane, tetramethyl-
  • Stannane, tetraethyl-
  • Stannane, tetrabutyl-

Comparison: Stannane, tetraisopentyl- is unique due to the presence of isopentyl groups, which provide steric hindrance and influence the reactivity of the compound. Compared to stannane, tetramethyl- and stannane, tetraethyl-, stannane, tetraisopentyl- exhibits different reactivity patterns and is used in specific applications where the bulkier isopentyl groups are advantageous.

Properties

IUPAC Name

tetrakis(3-methylbutyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H11.Sn/c4*1-4-5(2)3;/h4*5H,1,4H2,2-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOCUENQQQJWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[Sn](CCC(C)C)(CCC(C)C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181139
Record name Stannane, tetraisopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26562-01-6
Record name Tetrakis(3-methylbutyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26562-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tetraisopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, tetraisopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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